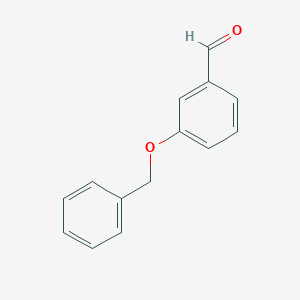

3-Benzyloxybenzaldehyde

Description

3-Benzyloxybenzaldehyde (CAS: 1700-37-4) is a benzyl-protected derivative of 3-hydroxybenzaldehyde, characterized by a benzyl ether group (-OCH₂C₆H₅) at the meta position of the benzaldehyde ring. Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol . This compound is a white to off-white crystalline solid with a melting point of 55–59°C and a boiling point of 180°C under reduced pressure . It is synthesized via the alkylation of 3-hydroxybenzaldehyde with benzyl bromide or chloride in the presence of a base such as K₂CO₃, achieving yields as high as 99% .

This compound serves as a key intermediate in organic synthesis, particularly in the preparation of:

- Anticancer agents: Used to synthesize silbin analogs targeting microtubule inhibition .

- Fluorescent probes: Basis for porphyrin and BODIPY derivatives .

- Polymer chemistry: Building block for styrenic copolymers with tunable chain mobility .

- Cholinesterase inhibitors: Reductive amination with tyramine generates lead compounds for butyrylcholinesterase inhibition .

Its benzyl group acts as a protective moiety for the phenolic hydroxyl group, enabling selective reactivity in multi-step syntheses .

Propriétés

IUPAC Name |

3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAICGBJIBWDEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168783 | |

| Record name | 3-Benzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-37-4 | |

| Record name | 3-Benzyloxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyloxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYLOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1S6OB2GNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 3-hydroxybenzaldehyde’s phenolic hydroxyl group by a base (e.g., potassium carbonate), generating a phenoxide ion. This intermediate undergoes nucleophilic attack on benzyl chloride, facilitated by a polar aprotic solvent such as dimethylformamide (DMF). Potassium iodide is often included to enhance reactivity through a halogen-exchange mechanism, converting benzyl chloride to the more reactive benzyl iodide in situ.

-

Reagents : 3-Hydroxybenzaldehyde (1 equiv), benzyl chloride (1.2 equiv), potassium carbonate (2 equiv), potassium iodide (0.1 equiv).

-

Solvent : DMF (anhydrous).

-

Conditions : Reflux at 100°C for 1 hour under nitrogen atmosphere.

-

Work-up : Cooling, filtration to remove salts, extraction with ethyl acetate, and solvent evaporation.

-

Yield : 90.2% after recrystallization from ethanol.

Optimization and Scalability

The inclusion of potassium iodide improves yields by accelerating the substitution kinetics. A study comparing catalytic KI (0.1 equiv) to non-catalytic conditions reported a 12% increase in yield (78% → 90%). Scalability is demonstrated in a 50 mmol-scale synthesis, maintaining consistent yields of 88–91%.

Alternative Benzylation Strategies

Solvent and Base Selection

DMF is preferred for its high polarity and ability to stabilize ionic intermediates. Substituting DMF with acetonitrile or dichloromethane resulted in lower yields (≤75%), attributed to reduced solubility of the inorganic base. Potassium carbonate outperforms sodium carbonate due to its milder basicity, minimizing aldehyde oxidation.

Characterization and Analytical Data

Synthetic this compound is rigorously characterized to confirm structure and purity:

Spectroscopic Analysis

-

FTIR : Strong absorption at 1685 cm⁻¹ (C=O stretch of aldehyde), 1250 cm⁻¹ (C-O-C asymmetric stretch of benzyl ether).

-

¹H-NMR (CDCl₃): δ 9.96 (s, 1H, CHO), 7.47–7.25 (m, 6H, aromatic H), 5.15 (s, 2H, OCH₂Ph).

-

MS/MS : Molecular ion peak at m/z 212.24 [M]⁺, consistent with the molecular formula C₁₄H₁₂O₂.

Purity and Physical Properties

Comparative Evaluation of Synthetic Methods

| Parameter | Standard Benzylation | Modified Protocol |

|---|---|---|

| Benzylating Agent | Benzyl chloride | Benzyl chloride |

| Base | K₂CO₃ | K₂CO₃ |

| Catalyst | KI | None |

| Solvent | DMF | DMF |

| Temperature | 100°C | 80°C |

| Time | 1 hour | 2 hours |

| Yield | 90.2% | 91% |

The table highlights that omitting KI necessitates longer reaction times but achieves marginally higher yields, possibly due to reduced side reactions.

Applications and Derivative Synthesis

This compound serves as a precursor in diverse syntheses:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Benzyloxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic or basic conditions.

Reduction: Reagents such as or .

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Oxidation: 3-benzyloxybenzoic acid.

Reduction: 3-benzyloxybenzyl alcohol.

Substitution: Products vary based on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

3-Benzyloxybenzaldehyde is primarily utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through various methods, notably by reacting 3-hydroxybenzaldehyde with benzyl chloride in the presence of a base like sodium carbonate, typically under reflux conditions in solvents such as acetone.

Synthetic Routes

- Reaction : 3-Hydroxybenzaldehyde + Benzyl Chloride

- Conditions : Base (e.g., Sodium Carbonate), Reflux in Acetone

- Yield : High yields (up to 90.2%) are reported using optimized conditions.

Biological Applications

Research has highlighted the potential biological activities of this compound, particularly its role in medicinal chemistry:

- Anticancer Activity : This compound has been investigated for its ability to induce apoptosis in cancer cells. For instance, derivatives synthesized from this compound have shown promising results as anticancer agents by inhibiting tubulin polymerization .

- Enzyme Inhibition : It has been explored as a precursor for developing selective inhibitors for enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is implicated in various cancers. Compounds derived from this scaffold demonstrated significant inhibitory activity with IC50 values as low as 0.23 µM without notable cytotoxicity .

- Antidiabetic Potential : Mono-ketone curcumin analogs synthesized from this compound have exhibited higher inhibitory activity against α-amylase compared to standard drugs, marking their potential for new antidiabetic therapies .

Industrial Applications

In addition to its pharmaceutical uses, this compound is also employed in the production of specialty chemicals and materials:

- Polymers and Dyes : The compound serves as a building block for synthesizing various polymers and dyes due to its reactive functional groups, allowing for modifications that enhance material properties.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with its isomers:

| Compound | Structure Description | Key Applications |

|---|---|---|

| Benzaldehyde | Parent compound without the benzyloxy group | General solvent and reagent |

| 4-Benzyloxybenzaldehyde | Benzyloxy group at the fourth position | Similar applications but different reactivity |

| 2-Benzyloxybenzaldehyde | Benzyloxy group at the second position | Varies in reactivity and applications |

The specific positioning of the benzyloxy group in this compound significantly influences its chemical reactivity and biological activity compared to its positional isomers.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds derived from this compound:

- A study on thio/semicarbazide-based derivatives demonstrated their inhibitory activities against monoamine oxidases, indicating potential applications in neurodegenerative disease treatments .

- Research on curcumin analogs synthesized from this compound showed promising results as α-amylase inhibitors, suggesting further exploration for therapeutic applications in diabetes management .

Mécanisme D'action

The mechanism of action of 3-benzyloxybenzaldehyde depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. For example, it has been shown to activate adenyl cyclase, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels . This activation can influence various cellular pathways and physiological processes.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares 3-benzyloxybenzaldehyde with structurally related aldehydes:

Key Observations :

- Substituent Effects : The benzyloxy group in this compound provides steric bulk and lipophilicity, distinguishing it from hydroxyl- or methoxy-substituted analogs like vanillin.

- Melting Points : this compound has a lower melting point than 4-benzyloxy-3-methoxybenzaldehyde due to differences in crystal packing influenced by para-methoxy substitution .

- Reactivity : The benzyl group in this compound prevents unwanted side reactions (e.g., oxidation or nucleophilic attack at the hydroxyl group), unlike unprotected derivatives like vanillin .

This compound

- Reductive Amination : Reacts with tyramine under reductive conditions to form secondary amines (95% yield), critical for cholinesterase inhibitors .

- Chalcone Synthesis: Condenses with acetophenones to form chalcones (50% yield), intermediates for flavanones with anticancer activity .

- Stobbe Condensation : Forms bis-benzylidene succinic acid derivatives (49% yield) for lignan synthesis .

4-Benzyloxy-3-methoxybenzaldehyde

- Hydrogenation: Catalyzed by ruthenium complexes to yield butanolide lignans, demonstrating positional isomer effects on reaction efficiency .

Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

- Oxidation Sensitivity: Free phenolic hydroxyl group limits use in acidic/basic conditions, unlike benzyl-protected analogs .

Critical Differences :

- Stability : Benzyl-protected derivatives (e.g., this compound) are more stable under harsh reaction conditions than hydroxyl-containing analogs.

- Bioactivity : Meta-substituted benzyloxy groups enhance binding to hydrophobic enzyme pockets in cholinesterase inhibitors, unlike para-substituted isomers .

Activité Biologique

3-Benzyloxybenzaldehyde, a compound with the chemical formula CHO, is gaining attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activities, including enzyme inhibition, antimicrobial properties, and anticancer effects, supported by relevant studies and data.

This compound is primarily utilized as a pharmaceutical intermediate. Its mechanism of action involves the activation of adenyl cyclase, which increases cyclic adenosine monophosphate (cAMP) levels within cells. This elevation in cAMP can significantly affect numerous biochemical pathways, including those related to signal transduction and metabolic regulation through the activation of protein kinase A (PKA).

Pharmacokinetics

- Solubility : Low water solubility may impact bioavailability.

- Stability : Environmental factors can influence its efficacy.

Anticancer Activity

Research indicates that this compound has notable anticancer properties. It has been used in synthesizing silybin analogs, which have demonstrated the ability to induce apoptosis in ovarian cancer cells by inhibiting tubulin polymerization .

Case Study: Silybin Analogs

- Mechanism : Induction of apoptosis through tubulin inhibition.

- Cell Line : Ovarian cancer cells (specific cell lines were not detailed).

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have tested its effectiveness against clinical isolates such as:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa .

Antimicrobial Activity Data

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Klebsiella pneumoniae | 10 | 100 |

Enzyme Inhibition

This compound has been investigated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to cognitive decline in Alzheimer's disease. Selective BChE inhibitors derived from this compound exhibit reduced side effects compared to traditional acetylcholinesterase inhibitors .

Enzyme Inhibition Data

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 0.6 ± 0.1 | High |

| Control Compound | 1.2 ± 0.2 | Moderate |

Biochemical Pathways Affected

The activation of cAMP pathways by this compound influences several cellular processes:

- Cell Proliferation : Inhibits serum-induced proliferation of vascular smooth muscle cells in a concentration-dependent manner.

- Gene Expression : Alters expression levels of genes involved in apoptosis and cell cycle regulation.

Q & A

Q. What strategies address contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.